molecular formula C8H9F2NO B12073740 O-[2-(3,5-Difluorophenyl)ethyl]hydroxylamine

O-[2-(3,5-Difluorophenyl)ethyl]hydroxylamine

Cat. No.: B12073740
M. Wt: 173.16 g/mol
InChI Key: WBIQMQJBPLIJLA-UHFFFAOYSA-N
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Description

O-[2-(3,5-Difluorophenyl)ethyl]hydroxylamine is an organic compound characterized by the presence of a hydroxylamine group attached to a 3,5-difluorophenyl ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[2-(3,5-Difluorophenyl)ethyl]hydroxylamine typically involves the reaction of 3,5-difluorophenyl ethyl ketone with hydroxylamine hydrochloride under acidic or basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently reduced to the hydroxylamine derivative. Common reagents used in this synthesis include sodium acetate, acetic acid, and sodium borohydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to ensure high yield and purity of the final product. Key parameters include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

O-[2-(3,5-Difluorophenyl)ethyl]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are used for electrophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

O-[2-(3,5-Difluorophenyl)ethyl]hydroxylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of O-[2-(3,5-Difluorophenyl)ethyl]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific target.

Comparison with Similar Compounds

Similar Compounds

  • O-[2-(2,4-Difluorophenyl)ethyl]hydroxylamine
  • O-[2-(3,5-Difluorophenyl)methyl]hydroxylamine
  • N-Hydroxypyridinedione derivatives

Uniqueness

O-[2-(3,5-Difluorophenyl)ethyl]hydroxylamine is unique due to the specific positioning of the difluorophenyl group, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C8H9F2NO

Molecular Weight

173.16 g/mol

IUPAC Name

O-[2-(3,5-difluorophenyl)ethyl]hydroxylamine

InChI

InChI=1S/C8H9F2NO/c9-7-3-6(1-2-12-11)4-8(10)5-7/h3-5H,1-2,11H2

InChI Key

WBIQMQJBPLIJLA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)CCON

Origin of Product

United States

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